[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate
Overview
Description
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate is a complex organic compound known for its unique structure and diverse applications. This compound features a cyclohexadienone core with bulky tert-butyl groups, an amino linkage, and a benzenesulfonate moiety with a methoxycarbonylamino substituent. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate typically involves multiple steps:
Formation of the Cyclohexadienone Core: This step involves the oxidation of a suitable precursor, such as a substituted cyclohexanol, using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amino Linkage Formation: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the cyclohexadienone intermediate.
Sulfonation and Methoxycarbonylation: The final steps involve sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid, followed by methoxycarbonylation using methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: The amino and sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester:
Uniqueness
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate is unique due to its combination of a cyclohexadienone core with bulky tert-butyl groups and a sulfonate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)24-30-31(27,28)16-10-8-14(9-11-16)23-20(26)29-7/h8-13H,1-7H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLOGOIBPRQDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C=C(C1=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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